2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid
Overview
Description
“2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid” is a compound with the molecular formula C11H9NO3 . It is also known as (2-oxo-1,2-dihydro-3-quinolinyl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9NO3/c13-10(14)6-8-5-7-3-1-2-4-9(7)12-11(8)15/h1-5H,6H2,(H,12,15)(H,13,14) . This indicates the presence of 11 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule .Physical and Chemical Properties Analysis
This compound has a molecular weight of 203.2 . It is a powder at room temperature . The melting point isMechanism of Action
Target of Action
The primary target of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the nervous system, where it catalyzes the breakdown of acetylcholine (ACh), a neurotransmitter, into choline and acetic acid .
Mode of Action
This compound acts as a potent inhibitor against AChE . By inhibiting AChE, this compound prevents the breakdown of ACh, thereby increasing the level of ACh in the synaptic cleft . This leads to enhanced nerve impulse conductivity .
Biochemical Pathways
The key biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, this compound disrupts the normal hydrolysis of ACh into choline and acetic acid . This disruption leads to an increased level of ACh in the synaptic cleft, which enhances the conductivity of nerve impulses .
Result of Action
The inhibition of AChE by this compound results in an increased level of ACh in the synaptic cleft . This increase enhances the conductivity of nerve impulses, which can potentially improve cognitive function . .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in addition-elimination mechanisms .
Molecular Mechanism
It has been suggested that the compound may exert its effects through binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
Properties
IUPAC Name |
2-(2-oxo-1H-quinolin-3-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-10(14)6-8-5-7-3-1-2-4-9(7)12-11(8)15/h1-5H,6H2,(H,12,15)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBWECCBFYVYEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50511893 | |
Record name | (2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50511893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53244-92-1 | |
Record name | (2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50511893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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